1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15213949
InChI: InChI=1S/C25H20ClN5O2/c1-16-23(25(32)27-14-13-17-5-3-2-4-6-17)28-30-31(16)20-11-12-22-21(15-20)24(33-29-22)18-7-9-19(26)10-8-18/h2-12,15H,13-14H2,1H3,(H,27,32)
SMILES:
Molecular Formula: C25H20ClN5O2
Molecular Weight: 457.9 g/mol

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.:

Cat. No.: VC15213949

Molecular Formula: C25H20ClN5O2

Molecular Weight: 457.9 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide -

Specification

Molecular Formula C25H20ClN5O2
Molecular Weight 457.9 g/mol
IUPAC Name 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-phenylethyl)triazole-4-carboxamide
Standard InChI InChI=1S/C25H20ClN5O2/c1-16-23(25(32)27-14-13-17-5-3-2-4-6-17)28-30-31(16)20-11-12-22-21(15-20)24(33-29-22)18-7-9-19(26)10-8-18/h2-12,15H,13-14H2,1H3,(H,27,32)
Standard InChI Key CWDYGLLBSYBZEC-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NCCC5=CC=CC=C5

Introduction

Molecular Formula and Weight

  • Molecular Formula: C24H19ClN6O2

  • Molecular Weight: 462.90 g/mol .

IUPAC Name

The systematic IUPAC name for this compound is 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide .

Synthetic Pathway

The synthesis of this compound typically involves:

  • Formation of the Benzoxazole Core: This is achieved through a cyclization reaction involving o-aminophenol and a carboxylic acid derivative.

  • Triazole Ring Construction: The triazole moiety is introduced using azide–alkyne cycloaddition (click chemistry).

  • Final Coupling: The chlorophenyl group and phenylethyl amide are attached via amide bond formation.

These steps require precise control over reaction conditions to ensure high yield and purity.

Anticancer Potential

Preliminary studies suggest that compounds with similar triazole-benzoxazole frameworks exhibit cytotoxic activity against various cancer cell lines. This activity is attributed to their ability to interact with DNA or inhibit specific enzymes involved in tumor growth .

Drug Development

Given its structural features, this compound is a candidate for drug discovery programs targeting cancer or infectious diseases.

Molecular Probes

The triazole and benzoxazole rings make it suitable for use as a fluorescent probe in biochemical assays.

Limitations and Future Directions

While the compound shows promise, further research is required to:

  • Evaluate its pharmacokinetics and toxicity.

  • Optimize its synthesis for scalability.

  • Conduct clinical trials to confirm therapeutic efficacy.

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